molecular formula C14H14BrClN2O2S B2645989 N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide CAS No. 1808657-64-8

N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide

Cat. No. B2645989
CAS RN: 1808657-64-8
M. Wt: 389.69
InChI Key: RCNPZCDKMPXSFJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide, also known as BAY 73-6691, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine sulfonamide derivatives and has shown promising results in the field of scientific research.

Mechanism of Action

N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 acts as a potent and selective inhibitor of sGC, which leads to a decrease in the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to a decrease in the relaxation of vascular smooth muscle and a decrease in blood pressure. N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 has been found to have various biochemical and physiological effects. It has been shown to decrease blood pressure in animal models of hypertension and heart failure. It has also been found to decrease pulmonary artery pressure in animal models of pulmonary hypertension. N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which makes it a valuable tool for studying the role of sGC in various physiological processes. However, N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 has some limitations as well. It has poor solubility in water, which makes it difficult to administer in animal models. It has also been found to have off-target effects on other enzymes, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691. One area of research is the development of more potent and selective sGC inhibitors. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 in various diseases such as hypertension, heart failure, and pulmonary hypertension. Further studies are also needed to investigate the potential off-target effects of N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 on other enzymes. Finally, more research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 in animal models and humans.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 2-chloro-3-picoline and subsequent reaction with dimethylamine. The final product is obtained after purification through crystallization.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to have potent inhibitory effects on the enzyme soluble guanylyl cyclase (sGC), which plays a crucial role in various physiological processes such as blood pressure regulation, platelet aggregation, and neuronal signaling. This makes N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 a potential candidate for the treatment of various diseases such as hypertension, heart failure, and pulmonary hypertension.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN2O2S/c1-9-8-11(15)5-6-12(9)18(3)21(19,20)13-7-4-10(2)17-14(13)16/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNPZCDKMPXSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)Br)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide

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